Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate
Description
Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate is a complex organic compound belonging to the class of thienopyridine derivatives
Properties
IUPAC Name |
ethyl 4-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-2-29-23(28)15-8-10-16(11-9-15)25-21(27)20-19(24)17-12-13-18(26-22(17)30-20)14-6-4-3-5-7-14/h3-13H,2,24H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXJHMPEDLTTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and phenylacetic acid derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents at various positions on the thienopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic potential, especially in the development of new drugs targeting specific diseases.
Industry: Its unique chemical properties make it suitable for use in various industrial applications, such as in the production of advanced materials.
Mechanism of Action
The mechanism by which Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate can be compared with other thienopyridine derivatives, such as:
Ethyl 2-{[(3-amino-6-tert-butyl-4-phenylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Biological Activity
Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The chemical structure of this compound contains a thienopyridine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from simpler thienopyridine derivatives. A common method includes the reaction of substituted benzoyl chlorides with thienopyridine derivatives under controlled conditions to yield the desired compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of thienopyridines have shown effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | E. coli | 32 µg/mL |
| 8b | S. aureus | 16 µg/mL |
| 8c | P. aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit key inflammatory pathways. Research indicates that derivatives can act as inhibitors of the IKK complex, which plays a crucial role in the NF-kB signaling pathway associated with inflammation and cancer .
Case Studies
- Antimicrobial Screening : A study involving a series of thienopyridine derivatives revealed that compounds similar to this compound exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria .
- Inhibition of Cancer Cell Lines : In vitro studies showed that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate strong interactions with proteins involved in inflammation and cancer progression, suggesting a mechanism for its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
